3-(Methylsulfonyl)aniline
Overview
Description
“3-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by the IUPAC name “this compound” and has the InChI code "1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3" . It is used in the preparation of substituted pyrazolopyrimidines as IRAK4 kinase inhibitors .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinates salts .
Molecular Structure Analysis
The “this compound” molecule contains a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .
Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve sulfonylation of aniline derivatives with sulfinates salts, mediated by visible light . This reaction is key to the synthesis of “this compound” and other similar compounds .
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 403.3±37.0 °C at 760 mmHg, and it has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol, and the flash point is 197.7±26.5 °C .
Scientific Research Applications
Synthesis of Sulfonated Compounds : 3-(Methylsulfonyl)aniline is used in the synthesis of sulfonated compounds. For instance, Liu, Zheng, and Wu (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines. This method efficiently produces sulfonated oxindoles, highlighting the versatility of this compound in synthesizing complex organic molecules (Liu, Zheng, & Wu, 2017).
Electrophilic Reactions with Amines : Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, indicating the potential of this compound derivatives in selective organic reactions. These reactions are crucial for understanding molecular interactions in various chemical contexts (Baiazitov et al., 2013).
Anti-Inflammatory Pharmacophores : Mahdi, Mohammed, and Jassim (2012) synthesized a series of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. These compounds showed significant reduction in paw edema in rats, indicating the pharmacological importance of this compound derivatives (Mahdi, Mohammed, & Jassim, 2012).
Corrosion Inhibition : EL-Deeb et al. (2015) investigated the inhibition effect of 3-(12-sodiumsulfonate dodecyloxy) aniline on aluminum corrosion, demonstrating the application of this compound derivatives in material science, particularly in corrosion protection (EL-Deeb et al., 2015).
Environmental Applications : Liu et al. (2002) isolated a bacterial strain capable of degrading aniline, a compound related to this compound. This research highlights the environmental significance of understanding the biodegradation of aniline derivatives (Liu et al., 2002).
Safety and Hazards
“3-(Methylsulfonyl)aniline” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .
Future Directions
While specific future directions for “3-(Methylsulfonyl)aniline” are not mentioned in the search results, it’s worth noting that indole derivatives, which include “this compound”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the aniline compound .
Molecular Mechanism
The molecular mechanism of action of 3-(Methylsulfonyl)aniline is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .
Properties
IUPAC Name |
3-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPJRQKQLLRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330234 | |
Record name | 3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35216-39-8 | |
Record name | 3-(methylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylsulphonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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